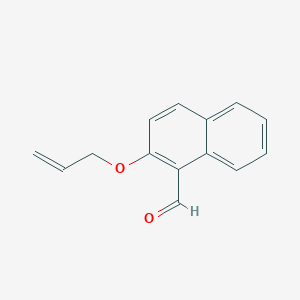

2-(Allyloxy)-1-naphthaldehyde

Descripción general

Descripción

2-(Allyloxy)-1-naphthaldehyde (2-AONA) is a chemical compound that has been studied for its potential applications in various scientific research areas. It is an aldehyde derivative of 1-naphthol and is used in various organic syntheses. 2-AONA is a colorless solid with a melting point of 74-76 °C. It is insoluble in water and soluble in organic solvents such as ethanol, acetone, and ethyl acetate. This compound has been used as a starting material in the synthesis of other compounds, including polymersization catalysts, pharmaceuticals, and heterocyclic compounds.

Aplicaciones Científicas De Investigación

Fluorescence and Chemosensing

2-Hydroxy-1-naphthaldehyde, a close derivative of 2-(Allyloxy)-1-naphthaldehyde, is extensively used as a functionalized fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective in detecting various cations (like Al^3+, Zn^2+, Fe^3+, Hg^2+, Cu^2+, etc.) and anions (such as AcO, F, CN, PPi, I, NO2), as well as toxic species (N2H4, H2S) and reactive substrates (OCl) (Das & Goswami, 2017). Additionally, 2-hydroxy-1-naphthaldehyde-based sensors can selectively detect Al^3+ ions (Liu, Chen, & Wu, 2012), (David, Prabakaran, & Nandhakumar, 2021).

Material Synthesis and Catalysis

2-Hydroxy-1-naphthaldehyde derivatives are vital in synthesizing Schiff base molecules, which are crucial for forming complexes with metal ions. These complexes find applications in catalysis, material synthesis, photochemistry, and biological systems. For instance, Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes serve as sources for the synthesis of metal oxide nanoparticles like ZnO and CdO, used in diverse fields like catalysis, gas sensors, solar cells, and electronics (Xaba, Moloto, & Moloto, 2016).

Biological and Environmental Applications

The derivatives of 2-hydroxy-1-naphthaldehyde, similar to this compound, are employed in developing fluorescent chemosensors for biological assays and environmental monitoring. These chemosensors are capable of detecting various biological and environmental analytes, including metal ions and toxic species (Das & Goswami, 2017).

Analytical Chemistry

2-Hydroxy-1-naphthaldehyde has been explored as a derivatizing agent for amino acids, enabling their detection and analysis. This approach is used in the fluorescence detection of amino acids like histidine, methionine, and tryptophan, facilitating their assay in pharmaceutical formulations (El-Brashy & Al-Ghannam, 1997).

Mecanismo De Acción

Target of Action

Structurally related compounds such as 4-alkyloxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners (2c-o derivatives) have been shown to interact with monoamine receptors and transporters .

Mode of Action

Similar compounds have been shown to inhibit spore germination and cellulose synthesis

Biochemical Pathways

For instance, some compounds can inhibit sterol biosynthesis, which is crucial for the integrity and function of cellular membranes .

Pharmacokinetics

Two-compartment pharmacokinetic models have been used to describe the distribution and elimination of similar compounds . These models suggest that the compound may be rapidly eliminated due to high clearance

Result of Action

Similar compounds have been shown to produce various effects, such as the inhibition of fungal spore germination

Action Environment

For instance, antimicrobial pollution has been shown to contribute to the development of drug-resistant organisms . Therefore, it’s plausible that environmental factors could also influence the action of 2-(Allyloxy)-1-naphthaldehyde.

Propiedades

IUPAC Name |

2-prop-2-enoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,10H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQBRUUHCKGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377602 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19530-43-9 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

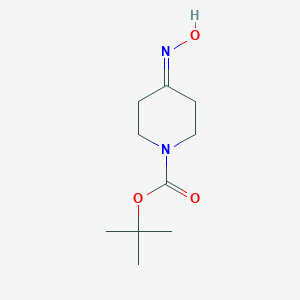

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(allyloxy)-1-naphthaldehyde interesting in terms of chemical reactivity?

A1: The research paper primarily focuses on the intramolecular cycloaddition reactions of compounds structurally similar to this compound, specifically 2-prop-2-ynyloxy-benzaldehyde and -1-naphthaldehyde azines, as well as 2-allyloxy-1-naphthaldehyde azines []. While the exact reactivity of this compound itself isn't directly studied in this paper, its structural similarity to the investigated compounds suggests that it might also exhibit similar intramolecular cycloaddition behavior. The presence of both the allyloxy group and the aldehyde functionality in this compound presents the possibility for it to participate in intramolecular [3+2] cycloadditions, potentially leading to novel heterocyclic ring systems. This type of reaction is valuable for constructing complex molecular frameworks often found in natural products and pharmaceuticals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)